7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Description

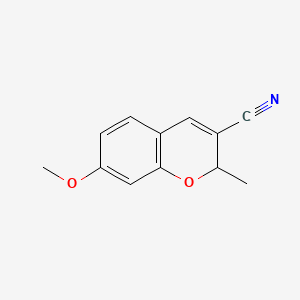

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is a coumarin-derived heterocyclic compound characterized by a benzopyran core substituted with a methoxy group at position 7, a methyl group at position 2, and a cyano group at position 2.

Properties

CAS No. |

59528-34-6 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

7-methoxy-2-methyl-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3 |

InChI Key |

YXIHLMRVNFJZGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC2=C(O1)C=C(C=C2)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Heterocyclization Approach via 2-Hydroxybenzaldehyde and Propanedinitrile

A practical and efficient method for synthesizing 7-methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile analogs involves a three-step process starting with heterocyclization:

Step 1: Reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with propanedinitrile in the presence of a catalytic amount of piperidine in ethanol at room temperature for approximately 9 hours. This forms 2-imino-2H-1-benzopyran-3-carbonitriles (iminocoumarins) in good yield (85% reported for similar compounds).

Step 2: Nitrogen/nitrogen displacement with primary aromatic amines in glacial acetic acid at room temperature for 4 hours to introduce phenylimino groups at the 2-position, enhancing molecular diversity.

Step 3: Reduction of the imino intermediate to yield the target 2-phenylimino-4H-chromene-3-carbonitriles, which are closely related to benzopyran-3-carbonitriles.

This approach is notable for its mild conditions, good yields, and the ability to introduce diverse substituents at the 2-position.

Synthesis via Reaction of Methyl-4-methoxy Salicylate and Malononitrile

An alternative classical method involves:

Reacting methyl-4-methoxy salicylate with malononitrile under alkaline conditions (using sodium hydroxide and potassium hydroxide) in aqueous medium with ice cooling and subsequent warming to 40°C.

After reaction completion, acidification with concentrated hydrochloric acid precipitates 2-amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, a close analog to the target compound, with high melting point (~300°C) and good purity.

This method is robust and has been used historically for the preparation of various substituted benzopyran carbonitriles.

Vilsmeier–Haack Formylation and Subsequent Transformations

For derivatives requiring formyl substituents, a modified Vilsmeier–Haack reaction is employed:

Treatment of 7-methoxy benzopyran-4-one with POCl3 and DMF introduces a formyl group at the 3-position, although yields and purity may be low for 7-methoxy derivatives.

A two-step modified Vilsmeier–Haack reaction improves yield and purity of 7-methoxy benzopyran-4-one-3-carbaldehyde, which can be further transformed into nitrile derivatives.

This method is important for preparing intermediates that can be converted into this compound through additional synthetic steps.

Related Quinolines and Benzopyran Carbonitriles via Cyclization and Substitution

Patent literature describes preparation of 7-substituted 3-quinolinecarbonitriles via:

Heating mixtures of substituted anilines and ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C.

Subsequent cyclization in diphenyl ether/biphenyl reflux, followed by purification steps including flash chromatography.

Although focused on quinoline analogs, similar cyclization and substitution principles apply to benzopyran carbonitriles.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

The heterocyclization method offers a straightforward synthesis with potential for molecular diversity by varying the amine substituent, enabling exploration of biological activities.

The classical malononitrile condensation method yields highly pure compounds suitable for further functionalization and biological testing.

Modified Vilsmeier–Haack reactions are critical for introducing aldehyde groups, which can be precursors to nitrile functionalities, though require optimization for methoxy-substituted benzopyrans.

Purification typically involves filtration, washing with solvents such as hexane or ethyl acetate, and chromatographic techniques to achieve high purity.

Reaction monitoring by melting point and elemental analysis confirms compound identity and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, leading to the formation of 7-hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine group, resulting in the formation of 7-methoxy-2-methyl-2H-1-benzopyran-3-amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

Oxidation: 7-Hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.

Reduction: 7-Methoxy-2-methyl-2H-1-benzopyran-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxic Activity in Cancer Cell Lines :

- A study evaluated a series of chromene derivatives, including those with similar structures to this compound, against human cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The compounds demonstrated IC50 values less than 30 μg/mL, indicating potent cytotoxicity comparable to etoposide, a standard chemotherapy agent .

- Mechanisms of Action :

Synthetic Pathways

- Multicomponent Reactions :

- Heterocyclization Reactions :

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound exhibits other biological activities that enhance its potential applications.

Additional Applications

- Antiallergic Properties :

- Antioxidant Activities :

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory or oxidative pathways.

Receptor Binding: Binding to receptors that regulate cellular processes, leading to therapeutic effects.

Signal Transduction Modulation: Modulating signal transduction pathways to achieve desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with several synthesized derivatives:

Key Observations :

- Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to ethoxy derivatives (e.g., ), but reduces lipophilicity . The cyano group at position 3, common to both the target and 7-ethoxycoumarin-3-carbonitrile, is critical for fluorescence properties and enzyme interaction in biochemical assays .

Physicochemical Properties

Notable Trends:

- Melting points in benzopyran derivatives are influenced by substituent bulk and hydrogen bonding. For example, 7b (171°C) has a higher melting point than 7c (164°C) due to the polar 4-OCH₃ group enhancing crystal packing .

- The cyano group’s strong electron-withdrawing nature in the target compound likely stabilizes the aromatic system, similar to its role in 7-ethoxycoumarin-3-carbonitrile .

Biological Activity

7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzopyran structure with a methoxy group at the 7-position and a carbonitrile group at the 3-position. These functional groups significantly influence its reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.23 g/mol |

| Functional Groups | Methoxy (–OCH₃), Carbonitrile (–C≡N) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, modulating biochemical pathways involved in cancer cell proliferation and apoptosis. For instance, it may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against several human cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SK-N-MC (neuroblastoma)

- KB (nasopharyngeal carcinoma)

In vitro assays have reported IC50 values indicating significant antiproliferative activity. For example, derivatives of similar compounds have shown IC50 values ranging from 3.46 to 18.76 μg/mL against various cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Antioxidant Properties

The presence of the methoxy group contributes to antioxidant activity, which is vital for mitigating oxidative stress in cells. This property can play a role in preventing cancer cell survival by reducing reactive oxygen species (ROS) levels .

Study on Anticancer Efficacy

A study conducted on a series of benzopyran derivatives, including this compound, evaluated their cytotoxicity against various cancer cell lines. The results indicated that these compounds exhibited potent growth inhibition, with some derivatives outperforming standard chemotherapeutic agents like doxorubicin.

Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways. The activation of caspases and modulation of Bcl-2 family proteins were observed, indicating that this compound may trigger programmed cell death in cancer cells .

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via Pechmann condensation , using a phenol derivative (e.g., resorcinol) and a β-keto ester under acidic conditions (e.g., H₂SO₄ or HCl). Alternative approaches include multicomponent click-chemistry reactions involving aldehydes (e.g., methoxy-substituted benzaldehyde), malononitrile, and resorcinol in ethanol/water with catalytic triethylamine .

- Key Data Table :

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pechmann Condensation | Resorcinol, β-keto ester, H₂SO₄, 80°C | ~60-70% | |

| Click Chemistry | 3-Methoxybenzaldehyde, malononitrile | ~85% |

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural confirmation relies on multimodal spectroscopic analysis :

- ¹H/¹³C NMR : Peaks at δ 3.7–3.8 ppm (methoxy group), δ 6.3–7.2 ppm (aromatic protons), and δ 160–180 ppm (carbonyl/carbonitrile carbons) .

- FT-IR : Stretching vibrations at ~2180 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O-CH₃) .

- HRMS : Molecular ion [M+H]+ at m/z 230.08 (calculated for C₁₂H₁₁NO₃) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a fluorogenic substrate for enzyme assays (e.g., cytochrome P450 activity) due to its coumarin-derived fluorescence. Hydrolysis of the methoxy group by esterases generates a fluorescent product, monitored at λₑₓ/λₑₘ = 340/460 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in click-chemistry syntheses .

- Catalysis : Employ K₂CO₃ or triethylamine to accelerate Knoevenagel condensation steps .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- Comparative Analysis : Use X-ray crystallography (e.g., bond angles and torsion angles from ) to distinguish between regioisomers .

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating proton-proton spatial relationships .

Q. How can this compound be modified for use as a fluorescent probe in live-cell imaging?

- Methodological Answer :

- Functionalization : Introduce propargyl groups via Williamson ether synthesis (e.g., propargyl bromide/K₂CO₃ in acetone) to enable bioorthogonal click-chemistry tagging .

- Solubility Optimization : Replace methoxy groups with polyethylene glycol (PEG) chains to enhance aqueous compatibility .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Study solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light, humidity, and elevated temperatures (40°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of the nitrile group) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas to prevent photodegradation .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of methoxy groups in fluorescence quenching using time-resolved spectroscopy .

- Biological Compatibility : Assess cytotoxicity and cellular uptake efficiency in mammalian cell lines (e.g., HEK293) .

- Scalability : Develop continuous-flow synthesis protocols to reduce batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.